molecular formula C23H29N5O2S B2845703 N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide CAS No. 1189510-75-5

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide

Cat. No. B2845703
CAS RN: 1189510-75-5
M. Wt: 439.58
InChI Key: QDXPKVWSRPSTAM-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide, also known as EQ or EGIS-7625, is a quinoxaline derivative that has gained attention for its potential therapeutic applications. EQ has been found to exhibit promising results in preclinical studies for various diseases, including cancer, neurological disorders, and inflammation.

Mechanism of Action

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide exerts its pharmacological effects by selectively inhibiting the activity of protein kinase C (PKC) isoforms, specifically PKCα and PKCβ. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting PKC activity, this compound disrupts these processes, leading to the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. This compound has also been found to reduce the migration and invasion of cancer cells, leading to the inhibition of metastasis. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. Furthermore, this compound has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various cell types.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for PKC isoforms. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome through the use of appropriate solvents and formulation techniques.

Future Directions

There are several future directions for N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide research, including the investigation of its pharmacokinetic and pharmacodynamic properties in vivo, the development of novel formulations to improve its bioavailability, and the identification of new therapeutic applications for this compound. Furthermore, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide can be synthesized through a multi-step process involving the reaction of 3-methylphenylpiperazine with 2,3-dichloroquinoxaline, followed by the addition of diethylamine and sulfonamide. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer. This compound has also been investigated for its neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has shown promising results in reducing inflammation and oxidative stress in preclinical studies.

properties

IUPAC Name

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-4-28(5-2)31(29,30)20-9-10-21-22(16-20)24-17-23(25-21)27-13-11-26(12-14-27)19-8-6-7-18(3)15-19/h6-10,15-17H,4-5,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXPKVWSRPSTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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